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Compound of Interest

Compound Name:
4-(Methylthio)-1,3,5-triazin-2-

amine

Cat. No.: B1338728 Get Quote

Core Mechanism of Action: Induction of Cell
Cycle Arrest and Apoptosis
Recent research on a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-

(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, which contain the

core 4-amino-1,3,5-triazin-2-yl)methylthio structure, has elucidated a primary mechanism of

their anticancer activity.[1][2] These compounds have been shown to induce cell cycle arrest at

the G0/G1 and G2/M phases.[1] A significant finding is that this activity occurs in a p53-

independent manner, making these derivatives potentially effective against tumors with

mutated or deficient p53, a common feature in many cancers.[1]

Furthermore, these active compounds are capable of inducing apoptosis, or programmed cell

death, in cancer cells that harbor both wild-type and mutant p53.[1][2] Initial investigations into

the mechanism also explored the inhibition of MDM2-p53 interactions, a common target for

reactivating p53's tumor suppressor function. However, the studied compounds did not show

inhibitory activity in this pathway, indicating a distinct mechanism of action.[1]

The broader class of 1,3,5-triazine derivatives has been associated with a variety of anticancer

mechanisms, including the inhibition of dihydrofolate reductase (DHFR), Rad6 ubiquitin

conjugating enzyme, and receptor tyrosine kinases like EGFR, as well as DNA intercalation.[3]

[4][5][6] However, for the specific methylthio-substituted 1,3,5-triazin-2-amine core, the most
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directly evidenced mechanism is the p53-independent induction of cell cycle arrest and

apoptosis.[1]

Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of a range of 4-(Methylthio)-1,3,5-triazin-2-amine derivatives has been

evaluated against several human cancer cell lines. The half-maximal inhibitory concentration

(IC50) values from a key study are summarized below. The most active compounds

demonstrated IC50 values in the low micromolar range.[1]

Compoun
d

R¹
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nt

R²
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HCT-116
IC₅₀ (µM)

MCF-7
IC₅₀ (µM)

HeLa IC₅₀
(µM)

HaCaT
IC₅₀ (µM)

54
4-CF₃-

benzyl

4-

phenylpipe

razin-1-yl

3.6 ± 0.3 4.4 ± 0.3 11.0 ± 0.6 >30

55
4-CF₃-

benzyl

4-(4-

fluorophen

yl)piperazin

-1-yl

4.4 ± 0.3 6.5 ± 0.4 12.0 ± 0.7 >30

64

3,5-

di(CF₃)-

benzyl

4-

phenylpipe

razin-1-yl

4.2 ± 0.3 4.5 ± 0.3 9.0 ± 0.5 >30

65

3,5-

di(CF₃)-

benzyl

4-(4-

fluorophen

yl)piperazin

-1-yl

4.8 ± 0.3 6.2 ± 0.4 11.0 ± 0.6 >30

Cisplatin - - 5.3 ± 0.3 10.0 ± 0.6 3.0 ± 0.2 10.0 ± 0.5

Data represents the mean ± SD from at least three independent experiments. HCT-116 (colon

cancer), MCF-7 (breast cancer), HeLa (cervical cancer), HaCaT (non-cancerous keratinocyte

cell line).[1]
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Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell viability

by 50% (IC50).

Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, HeLa) and a non-cancerous control

line (e.g., HaCaT) are seeded in 96-well plates at a density of 5x10³ cells per well.[6]

Incubation: The cells are allowed to attach and grow for 24 hours at 37°C in a 5% CO₂

atmosphere.

Compound Treatment: The synthesized triazine derivatives are dissolved in DMSO and then

diluted with the cell culture medium to various concentrations. The cells are treated with

these concentrations for 72 hours.[1] A positive control (e.g., cisplatin) and a vehicle control

(DMSO) are included.

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.

[7]

Formazan Solubilization: The medium is removed, and DMSO is added to each well to

dissolve the formazan crystals.[7]

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC50 values are determined from the dose-response curves.[7]

Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the distribution of cells in the

different phases of the cell cycle.

Cell Treatment: Cells (e.g., HCT-116) are seeded in 6-well plates and allowed to attach. They

are then treated with the test compound at specified concentrations (e.g., at its IC50 value)
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for 24 or 48 hours.

Cell Harvesting: After treatment, both floating and attached cells are collected. The attached

cells are detached using trypsin-EDTA.

Fixation: The collected cells are washed with phosphate-buffered saline (PBS) and then fixed

in ice-cold 70% ethanol overnight at -20°C.[8]

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution

containing propidium iodide (PI) and RNase A.[8] PI intercalates with DNA, providing a

fluorescent signal proportional to the DNA content. RNase A is included to prevent the

staining of RNA.

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The

percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified based

on their fluorescence intensity.[8]
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Signaling Pathway Diagram
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Mechanism of Action
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Caption: Proposed mechanism of action of 4-(Methylthio)-1,3,5-triazin-2-amine derivatives.

Experimental Workflow Diagram
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Experimental Workflow for Cell Cycle Analysis

Seed Cells in 6-well Plates

Treat with Triazine Derivative

Harvest Cells (Trypsinization)
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Caption: Workflow for analyzing cell cycle distribution after treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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